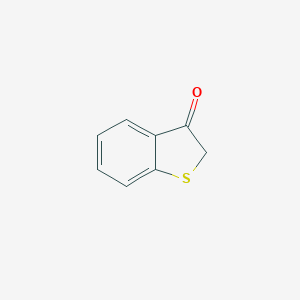

1-Benzothiophen-3(2H)-one

説明

1-Benzothiophen-3(2H)-one is a heterocyclic compound that is part of the benzothiophene family. It is characterized by a fused ring structure that combines a benzene ring with a thiophene ring, where the sulfur atom of the thiophene is adjacent to the carbonyl group. This compound and its derivatives are of interest due to their wide range of applications in pharmaceuticals, materials science, and as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of benzothiophene derivatives has been explored through various methods. One approach involves the heterocyclodehydration of 1-(2-mercaptophenyl)-2-yn-1-ols, which can be obtained from alkynylation of 2-mercaptobenzaldehydes or 1-(2-mercaptophenyl) ketones. This process can be catalyzed by palladium compounds or promoted by radical initiators, yielding different benzothiophene derivatives . Another method includes the ring contraction of 3-bromo-4H-1-benzothiopyran-4-one with amines to produce 2-(aminomethylene)-2H,3H-1-benzothiophene-3-ones, which serve as new donor–acceptor chromophores . Additionally, palladium-catalyzed C(sp3)-H arylation has been used to synthesize 2-phenylbenzo[b]thiophen-3(2H)-one 1,1-dioxide from benzo[b]thiophen-3(2H)-one 1,1-dioxide, demonstrating an effective and step-saving route .

Molecular Structure Analysis

The molecular structure of benzothiophene derivatives has been elucidated using techniques such as X-ray diffraction. For instance, the structure of 2-phenyl-1,3-benzothiaphosphole was established, providing insight into the arrangement of atoms within the molecule . Similarly, the crystal structure of a new polymorph of 1-benzothiophene-2-carboxylic acid was determined, revealing a complex 3D arrangement characterized by hydrogen-bonded dimers and various intermolecular interactions .

Chemical Reactions Analysis

Benzothiophene derivatives undergo a variety of chemical reactions. For example, the reaction of 1,1-diphenylethylene with sulfur yields benzothieno[2,3-b]benzothiophene, which can be further oxidized to produce sulphones. The aromatic character of these compounds has been demonstrated through chemical reactions and spectroscopic analysis . Additionally, 2-bis(methylthio)methylenebenzothiophen-3(2H)-one can react with nucleophilic reagents such as amines or active methylenes to replace one or two methylthio groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiophene derivatives have been studied using various techniques. Cyclic voltammetry (CV) and UV-vis spectra have been used to elucidate the physicochemical properties of benzo[1,2-b:4,5-b']dichalcogenophenes, which include benzothiophene homologues . Electrochemical measurements have also revealed the electrochemical behavior of 1H-benzo[c]thio- and 1H-benzo[c]selenophen-2-ium tetrafluoroborates, showing irreversible one-electron reduction waves . These studies contribute to a deeper understanding of the reactivity and potential applications of benzothiophene derivatives.

科学的研究の応用

1. Pharmaceutical Research Benzothiophene is found within the chemical structures of pharmaceutical drugs such as raloxifene, zileuton, and sertaconazole . It’s used as a starting material for the synthesis of larger, usually bioactive structures .

2. Dye Manufacturing Benzothiophene is used in the manufacturing of dyes such as thioindigo .

3. Electrochemical Synthesis In a study, 4-(trifluoromethoxy)phenyl-based polydithienylpyrroles were synthesized electrochemically . The introduction of an electron-withdrawing trifluoromethoxy unit in the side chain of polydithienylpyrroles decreases the HOMO and LUMO energy levels .

4. Polymer Science A number of novel polysiloxanes with grafted dialkyl-substituted 1benzothieno3,2-bbenzothiophene groups have been synthesized . The study of the thermal and thermo-oxidative properties shows that the polymer, in which each second monomer unit contains 1benzothieno3,2-bbenzothiophene substituents, has the highest thermo-oxidative stability .

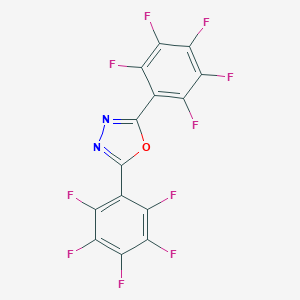

5. Fluorescent Dyes The dyes 5a - 9a are sulfone derivatives of 1,2-bis(2-ethyl-6-phenyl(or thienyl)-1-benzothiophen-3-yl)- perfluorocyclopentene . It was found that substitution of phenyl or thiophene rings at 6 and 6’ positions of the benzothiophene-1,1-dioxide groups is effective to increase the fluorescence quantum yields of the closed-ring isomers over 0.7 and absorption coefficients over 4*10^4 M^-1 cm^-1 .

6. Organic Semiconductors Organic and polymer semiconductors are a topical subject of research primarily due to their unique electrical and optical properties combined with good solubility in organic solvents, flexibility of devices based on them, and low-cost technology of their manufacturing . A number of novel polysiloxanes with grafted dialkyl-substituted 1benzothieno3,2-bbenzothiophene groups have been synthesized .

Safety And Hazards

特性

IUPAC Name |

1-benzothiophen-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6OS/c9-7-5-10-8-4-2-1-3-6(7)8/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADHAJDDBRUOZHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70450750 | |

| Record name | 1-BENZOTHIOPHEN-3(2H)-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70450750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzothiophen-3(2H)-one | |

CAS RN |

130-03-0 | |

| Record name | Benzo[b]thiophen-3(2H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-BENZOTHIOPHEN-3(2H)-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70450750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-1-benzothiophen-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

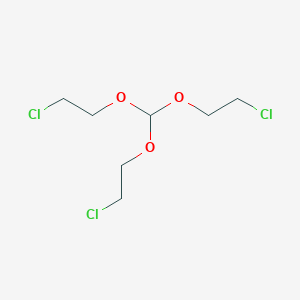

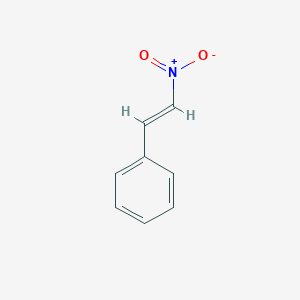

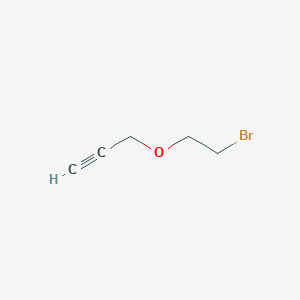

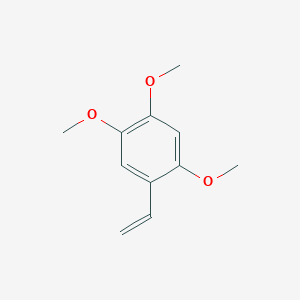

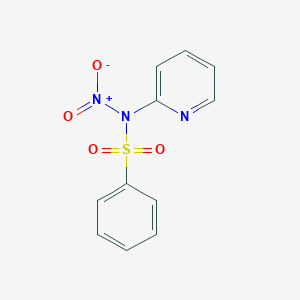

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Barium 3-hydroxy-4-[(4-methyl-2-sulphonatophenyl)azo]-2-naphthoate](/img/structure/B91892.png)

![[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B91903.png)